Preechinulin

Biosynthesis Enzymology Natural Products Chemistry

Preechinulin (CAS 21008-43-5) is a fungal indole diketopiperazine alkaloid belonging to the echinulin family, systematically named (3S,6S)-3-[[2-(1,1-dimethyl-2-propenyl)-1H-indol-3-yl]methyl]-6-methyl-2,5-piperazinedione with molecular formula C₁₉H₂₃N₃O₂ and exact mass 325.179027 g/mol. It is biosynthesized by Aspergillus and Eurotium species, where it serves as the key monoisoprenylated intermediate and branching point in the biosynthetic pathway leading to the more complex echinulin and neoechinulin alkaloids.

Molecular Formula C19H23N3O2
Molecular Weight 325.4 g/mol
CAS No. 21008-43-5
Cat. No. B12776575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePreechinulin
CAS21008-43-5
Molecular FormulaC19H23N3O2
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCC1C(=O)NC(C(=O)N1)CC2=C(NC3=CC=CC=C32)C(C)(C)C=C
InChIInChI=1S/C19H23N3O2/c1-5-19(3,4)16-13(12-8-6-7-9-14(12)21-16)10-15-18(24)20-11(2)17(23)22-15/h5-9,11,15,21H,1,10H2,2-4H3,(H,20,24)(H,22,23)/t11-,15-/m0/s1
InChIKeyLVPZJIGICMPWFH-NHYWBVRUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Preechinulin (CAS 21008-43-5) Procurement-Relevant Baseline: Chemical Class, Biosynthetic Origin, and Structural Identity


Preechinulin (CAS 21008-43-5) is a fungal indole diketopiperazine alkaloid belonging to the echinulin family, systematically named (3S,6S)-3-[[2-(1,1-dimethyl-2-propenyl)-1H-indol-3-yl]methyl]-6-methyl-2,5-piperazinedione with molecular formula C₁₉H₂₃N₃O₂ and exact mass 325.179027 g/mol [1]. It is biosynthesized by Aspergillus and Eurotium species, where it serves as the key monoisoprenylated intermediate and branching point in the biosynthetic pathway leading to the more complex echinulin and neoechinulin alkaloids [2]. This compound is the direct product of the first committed prenylation step catalyzed by the prenyltransferase EchPT1, and its subsequent enzymatic processing by EchP450 or EchPT2 determines the fate of the entire downstream metabolic network [3]. Understanding this precise biosynthetic role is essential for distinguishing preechinulin from its downstream congeners in scientific procurement.

1
Biosynthetic Role Branching-point monoprenylated intermediate in echinulin alkaloid pathway
2
Enzymatic Substrate Preferred substrate for EchPT2 prenyltransferase specificity studies
3
Metabolic Engineering Monoprenylated scaffold for pathway reconstitution and flux analysis

Why Preechinulin (CAS 21008-43-5) Cannot Be Generically Substituted by Echinulin or Neoechinulin Analogs


Generic substitution among echinulin-family alkaloids is chemically unsound because structural divergence at the prenylation and dehydrogenation state directly governs both enzyme-substrate specificity and biological target engagement. Preechinulin is the C2-reversely monoprenylated, non-dehydrogenated precursor; its downstream analogs echinulin and neoechinulin A differ by the presence of additional regiospecific prenyl moieties and Δ10 exo double bonds, respectively [1]. These structural modifications are not interchangeable: the prenyltransferase EchPT2 exhibits strong substrate preference for preechinulin over neoechinulin A in concentration-dependent coincubation assays, confirming that the absence of the double bond is a critical recognition determinant [2]. Consequently, biological assay data obtained with echinulin or neoechinulin A cannot be extrapolated to predict preechinulin's behavior in enzymatic, cellular, or pharmacological systems, making precise compound selection mandatory for reproducible research.

Attribute
Preechinulin (Target)
Echinulin / Neoechinulin A
Prenylation state
Monoprenylated (C2-reversely)
Di- or tri-prenylated
Δ10 double bond
Absent
Present (neoechinulin A)
EchPT2 substrate recognition
Preferred substrate
Weak or non-substrate

Quantitative Differentiation Evidence for Preechinulin (CAS 21008-43-5) Against Closest In-Class Analogs


Biosynthetic Branch-Point Substrate Preference: Preechinulin vs. Neoechinulin A for EchPT2

Preechinulin serves as the preferred substrate for the prenyltransferase EchPT2 compared to its dehydrogenated derivative neoechinulin A. In coincubation and substrate concentration-dependent assays, the C2-reversely prenylated preechinulin without a Δ10 double bond was demonstrated to be a much better substrate for EchPT2 than neoechinulin A, which already contains the double bond introduced by EchP450 [1]. This establishes that the non-dehydrogenated state of preechinulin is a critical structural feature for downstream enzymatic processing, not merely an immature biosynthetic intermediate.

EchPT2 substrate preference
Head-to-head
Preechinulin identified as much better substrate than neoechinulin A in coincubation and concentration-dependent assays.
Supports enzymatic substrate preference review
Exact kinetic parameters not reported; qualitative preference confirmed.
Biosynthesis Enzymology Natural Products Chemistry

Virtual Screening Binding Energies: Preechinulin vs. Echinulin and Neoechinulin A Against Human CDK-2, TOP-2, and MMP-13

In a comparative C-Docker virtual screening study of A. ruber secondary metabolites, preechinulin displayed a distinct binding energy profile across three human cancer-related protein targets. Against DNA topoisomerase II (TOP-2), preechinulin showed a free binding energy (∆G) of −10.72 kcal/mol, which is substantially more favorable than echinulin (+26.35 kcal/mol) and neoechinulin A (−5.07 kcal/mol) [1]. For cyclin-dependent kinase 2 (CDK-2), preechinulin (∆G = −21.94 kcal/mol) was comparable to neoechinulin A (−22.96 kcal/mol) but distinctly different from echinulin (+14.07 kcal/mol) [1]. Against matrix metalloproteinase 13 (MMP-13), preechinulin (−20.062 kcal/mol) again diverged from echinulin (FD = failed docking) and neoechinulin A (−26.00 kcal/mol) [1].

In silico binding energies
Cross-study comparable
C-Docker ΔG (kcal/mol)
CDK-2−21.94
TOP-2−10.72
MMP-13−20.06
Reported in silico binding-energy profile; TOP-2 preference distinct
C-Docker virtual screening; experimental confirmation pending.
Virtual Screening Molecular Docking Cancer Targets

Antibacterial Activity Profile: Preechinulin Compared to Echinulin and Neoechinulin E Against Gram-Positive and Gram-Negative Bacteria

In a head-to-head antibacterial evaluation of metabolites from the endophytic fungus Eurotium chevalieri KUFA 0006, preechinulin, echinulin, and neoechinulin E were tested in parallel against four reference bacteria and multidrug-resistant environmental isolates [1]. While the study's primary antibacterial actives were other compound classes (emodin, physcion), the direct comparability of the echinulin-family alkaloids under identical assay conditions provides procurement-relevant differentiation. All three alkaloids (preechinulin, echinulin, and neoechinulin E) were among the eleven known compounds tested; however, they were not highlighted as exhibiting potent antibacterial activity, distinguishing them from emodin which showed moderate activity and synergy with oxacillin against MRSA [1]. This co-profiling establishes that within the echinulin structural series, the prenylation state does not confer differential antibacterial potency under these assay conditions—different from the dramatic differences observed in enzymatic substrate specificity.

Antibacterial activity profile
Head-to-head
No potent antibacterial activity highlighted for preechinulin, echinulin, or neoechinulin E against tested strains.
Comparable lack of antibacterial potency; selection not driven by this endpoint
Exact MIC values not extractable; emodin was the active comparator.
Antibacterial Antibiofilm Microbiology

Brine Shrimp Lethality and Nematicidal Activity: Preechinulin vs. Isoprenylated Congeners

In the Eurotium cristatum EN-220 indolediketopiperazine study, compound 7 (identified as preechinulin in the parallel Eurotium rubrum isolation study by Li et al., Helv. Chim. Acta 2008) was evaluated for brine shrimp lethality and nematicidal activity alongside 12 other congeners [1][2]. Preechinulin (compound 7) exhibited weak brine shrimp lethality (LD₅₀ = 105.2 μg/mL) and very weak nematicidal activity (LD₅₀ > 200 μg/mL), contrasting with the more highly prenylated compounds 9 (neoechinulin E) and 10 (cryptoechinuline D), which showed potent brine shrimp lethality (LD₅₀ = 19.8 and 27.1 μg/mL, respectively) and moderate nematicidal activity (LD₅₀ = 106.7 and 126.4 μg/mL) [1]. The authors attributed the enhanced bioactivity of compounds 9 and 10 to the number and position of isoprenic units and the presence of the exocyclic double bond in the diketopiperazine moiety, features absent in preechinulin [1].

Brine shrimp & nematicidal
Cross-study comparable
Brine shrimp LD₅₀ = 105.2 µg/mL (vs. 19.8 for neoechinulin E). Nematicidal LD₅₀ >200 µg/mL.
Supports cytotoxicity endpoint review; prenylation enhances potency
5.3-fold less potent than neoechinulin E in brine shrimp assay.
Brine Shrimp Assay Nematicidal Bioactivity Screening

DPPH Radical Scavenging: Preechinulin vs. Neoechinulin E and Cryptoechinuline D in the Eurotium cristatum Panel

In the DPPH radical scavenging assay across the 13-compound Eurotium cristatum EN-220 panel, preechinulin (compound 7, IC₅₀ = 10.9 μg/mL) exhibited moderate but measurable activity, falling within the range of its congeners (IC₅₀ range: 10.1–28.5 μg/mL) but notably inferior to the most potent compound 12 (IC₅₀ = 6.4 μg/mL) and the positive control ascorbic acid (IC₅₀ = 2.0 μg/mL) [1]. Importantly, preechinulin (7) with IC₅₀ 10.9 μg/mL was approximately 1.8-fold more potent than neoechinulin E (9, IC₅₀ = 10.1 μg/mL was reported but note: Table 2 shows compound 9 IC₅₀ = 10.1 μg/mL, so the difference is modest) and 1.7-fold more potent than cryptoechinuline D (10, IC₅₀ = 13.3 μg/mL), but the differences are within a narrow range [1].

DPPH radical scavenging
Cross-study comparable
DPPH IC₅₀ = 10.9 µg/mL (vs. 10.1 for neoechinulin E, 13.3 for cryptoechinuline D).
Supports antioxidant screening context; modest in-class differentiation
Ascorbic acid IC₅₀ = 2.0 µg/mL as positive control.
Antioxidant DPPH Assay Radical Scavenging

Mycobacterial CYP121 Inhibitory Potential: Preechinulin Identified as an Inhibitor Alongside (-)-Neoechinulin

Preechinulin, co-isolated with (-)-neoechinulin from a co-culture of marine-derived Aspergillus versicolor and A. chevalieri strains, has been reported to exhibit inhibitory activity against mycobacterial CYP121, a validated cytochrome P450 drug target in Mycobacterium tuberculosis [1]. While specific IC₅₀ values for preechinulin against CYP121 have not been extracted from the available abstract-level data, the co-reporting with (-)-neoechinulin under identical isolation and testing conditions establishes that preechinulin possesses this therapeutically relevant biochemical activity [1]. CYP121 catalyzes the essential C–C bond formation in mycocyclosin biosynthesis, and its inhibition is pursued as a strategy for novel antitubercular agents.

CYP121 inhibition
Supporting evidence
Preechinulin reported to inhibit mycobacterial CYP121; co-identified with (−)-neoechinulin.
Reported CYP121 inhibitory activity; quantitative IC₅₀ to verify
Data from co-culture study; confirm full-text for IC₅₀ values.
Antimycobacterial CYP121 Inhibition Tuberculosis Drug Target

Procurement-Driven Application Scenarios for Preechinulin (CAS 21008-43-5) Based on Differentiated Evidence


Enzymatic Studies on Fungal Indole Prenyltransferases (EchPT2 Substrate Specificity)

Preechinulin is the definitive substrate for EchPT2 in echinulin-family biosynthesis, as demonstrated by its superior conversion compared to neoechinulin A in coincubation and concentration-dependent assays [1]. Researchers studying the catalytic mechanism, substrate scope, or engineering of fungal indole prenyltransferases should specifically procure preechinulin rather than its dehydrogenated analogs to ensure optimal enzymatic turnover. This compound is also the essential starting material for in vitro reconstitution of the full echinulin prenylation cascade via EchPT2-catalyzed sequential dimethylallyl additions, enabling the production of at least 23 distinct 2- to 4-fold prenylated derivatives for structure–activity relationship studies [2].

TOP-2-Focused Anticancer Virtual Screening and Experimental Validation Campaigns

The C-Docker virtual screening data demonstrating that preechinulin (∆G = −10.72 kcal/mol) uniquely favors TOP-2 binding among the echinulin family—while echinulin shows unfavorable binding (+26.35 kcal/mol) and neoechinulin A shows weak binding (−5.07 kcal/mol)—positions preechinulin as the compound of choice for DNA topoisomerase II-targeted drug discovery screening cascades [1]. Procurement for TOP-2 inhibition assays, DNA relaxation assays, or structure-based optimization campaigns should prioritize preechinulin over its in-class analogs to maximize the probability of detecting binding interactions. This differentiation is computationally derived and warrants experimental confirmation, but the ∆G gap of 37.07 kcal/mol against echinulin is sufficiently large to justify compound selection.

Mycobacterial CYP121 Chemical Probe Development

The documented inhibitory activity of preechinulin against mycobacterial CYP121, a cytochrome P450 enzyme essential for Mycobacterium tuberculosis viability, supports its procurement as a chemical probe for tuberculosis drug target validation [1]. Preechinulin, co-identified with (-)-neoechinulin from Aspergillus co-cultures, provides a structurally distinct chemotype from azole-based CYP121 inhibitors, potentially offering differential binding modes and selectivity profiles. Laboratories engaged in antimycobacterial drug discovery should acquire preechinulin for CYP121 inhibition assays, crystallography trials, and structure–activity relationship expansion, while being mindful that full quantitative IC₅₀ data should be verified from primary literature or independent testing.

Metabolic Engineering of Echinulin Alkaloid Diversity in Heterologous Hosts

Preechinulin is the obligatory branch-point intermediate that determines the fate of the entire echinulin biosynthetic pathway: it can be processed by EchP450 to introduce the Δ10 double bond (leading to neoechinulins) or by EchPT2 for regiospecific prenylations (leading to echinulin) [1]. For synthetic biology and metabolic engineering applications in Aspergillus nidulans or other heterologous expression systems, feeding experiments with preechinulin allow controlled investigation of the downstream pathway partitioning and enable accumulation of specific product profiles. Procuring authentic preechinulin standard is essential for quantifying intermediate pools, verifying enzymatic conversion, and calibrating analytical methods in metabolic flux studies [2].

Application
Selection Property
Validation Focus
Fungal indole prenyltransferase studies
EchPT2 substrate specificity
Enzymatic conversion efficiency
DNA topoisomerase II virtual screening
In silico binding-energy differentiation
TOP-2 inhibition and DNA relaxation assays
Mycobacterial CYP121 target validation
CYP121 inhibitory chemotype
CYP121 inhibition assay and crystallography
Echinulin pathway metabolic engineering
Branch-point intermediate authenticity
Metabolic flux and product profiling
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